molecular formula C26H32N8O6S2 B13845180 N-Nitroso Albendazole (mixtures of regional isomers)

N-Nitroso Albendazole (mixtures of regional isomers)

Katalognummer: B13845180
Molekulargewicht: 616.7 g/mol
InChI-Schlüssel: CCQNYIZBNGLEDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitroso Albendazole is a derivative of Albendazole, a benzimidazole compound widely used as an anthelmintic agentThis compound is of interest due to its potential mutagenic and carcinogenic properties, which are characteristic of nitrosamines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Nitroso Albendazole can be synthesized through the nitrosation of Albendazole. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired nitroso compound .

Industrial Production Methods

Industrial production of N-Nitroso Albendazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the potential toxicity of nitrosamines .

Analyse Chemischer Reaktionen

Types of Reactions

N-Nitroso Albendazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted benzimidazole compounds.

Wissenschaftliche Forschungsanwendungen

N-Nitroso Albendazole has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.

    Biology: Research on N-Nitroso Albendazole helps in understanding the biological effects of nitrosamines, including their mutagenic and carcinogenic properties.

    Medicine: Studies are conducted to explore the potential therapeutic applications and risks associated with nitrosamine derivatives.

    Industry: N-Nitroso Albendazole is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Nitroso Albendazole involves its interaction with biological molecules. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound also interacts with proteins and enzymes, affecting their function. These interactions are mediated through the formation of reactive intermediates and covalent binding to molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Nitroso Albendazole is unique due to its derivation from Albendazole, which is an established anthelmintic agent. This unique origin provides insights into the effects of nitrosation on therapeutic compounds and their potential risks and benefits .

Eigenschaften

Molekularformel

C26H32N8O6S2

Molekulargewicht

616.7 g/mol

IUPAC-Name

ethyl N-(1-nitroso-5-propylsulfanylbenzimidazol-2-yl)carbamate;ethyl N-(1-nitroso-6-propylsulfanylbenzimidazol-2-yl)carbamate

InChI

InChI=1S/2C13H16N4O3S/c1-3-7-21-9-5-6-11-10(8-9)14-12(17(11)16-19)15-13(18)20-4-2;1-3-7-21-9-5-6-10-11(8-9)17(16-19)12(14-10)15-13(18)20-4-2/h2*5-6,8H,3-4,7H2,1-2H3,(H,14,15,18)

InChI-Schlüssel

CCQNYIZBNGLEDH-UHFFFAOYSA-N

Kanonische SMILES

CCCSC1=CC2=C(C=C1)N(C(=N2)NC(=O)OCC)N=O.CCCSC1=CC2=C(C=C1)N=C(N2N=O)NC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.